![molecular formula C18H19N5O2S B2850605 3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide CAS No. 892072-83-2](/img/structure/B2850605.png)
3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Physical And Chemical Properties Analysis
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .Scientific Research Applications
Photosensitizers for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, including tetrazole moieties, has shown promising applications as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Advancements in Organic Synthesis
The palladium-catalyzed nucleophilic substitution of aryl halides by thiolate anions is a valuable method in organic synthesis, offering a straightforward approach to preparing symmetrical or unsymmetrical diaryl sulfides and aryl alkyl sulfides. This reaction mechanism is essential for developing new organic compounds, including those containing tetrazole and sulfanyl groups (T. Migita, T. Shimizu, Y. Asami, Jun-ichi Shiobara, Yasuki Kato, & M. Kosugi, 1980).
Anti-Cancer Activity
Studies on gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds have demonstrated significant anti-cancer activity, particularly against breast cancer cell lines. These findings suggest that such complexes could be explored further for their potential in cancer therapy, highlighting the role of tetrazole derivatives in developing new anti-cancer agents (Afnan H. Ghani & Ammar J. Alabdali, 2022).
Future Directions
Tetrazoles have diverse biological applications, predominantly in the area of material and medicinal chemistry . They have a wide range of biological activities and are promising drugs in pharmaceutical chemistry . Therefore, future research could focus on exploring the potential applications of “3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide” in various fields, including medicine and material science.
properties
IUPAC Name |
3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-7-3-4-8-14(13)19-17(24)11-12-26-18-20-21-22-23(18)15-9-5-6-10-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLUWUCCOAAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.